molecular formula C24H26O2 B076517 Bisphenol M CAS No. 13595-25-0

Bisphenol M

Cat. No. B076517
CAS RN: 13595-25-0
M. Wt: 346.5 g/mol
InChI Key: PVFQHGDIOXNKIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of bisphenols is characterized by two hydroxyl (–OH) groups attached to carbon atoms in aromatic rings. These structures are pivotal for their application in polymer chemistry, particularly in producing polycarbonate plastics and epoxy resins. The specific structural analysis of Bisphenol M would focus on the positions of methyl groups and the phenol functionalities which differentiate it from other bisphenols.

Chemical Reactions and Properties

Bisphenols typically undergo reactions characteristic of phenols and alcohols, due to their hydroxyl groups. They can engage in electrophilic aromatic substitution and are susceptible to oxidation. The properties and reactions of Bisphenol M would likely mirror those of similar compounds, such as BPA and BPF, although specific reactions pertaining to Bisphenol M were not highlighted in the sourced literature.

Physical Properties Analysis

The physical properties of bisphenols include their crystalline nature, melting points, and solubility in various solvents. These properties are influenced by the bisphenol's specific molecular structure, such as the number and position of substituents on the phenol rings. For Bisphenol M, expect similar physical properties to BPA, which is known for its solid state at room temperature and moderate solubility in organic solvents.

Chemical Properties Analysis

The chemical properties of Bisphenol M, like other bisphenols, include its behavior in chemical reactions, especially those involving its phenol groups. These groups can participate in condensation reactions, crucial for manufacturing polycarbonates and epoxy resins. The bisphenol's chemical reactivity, including its acidity and potential for forming esters and ethers, is a significant aspect of its chemical properties.

For more specific and detailed information, direct studies on Bisphenol M would be needed, but the current literature primarily provides insights based on related bisphenols.

References:

Scientific Research Applications

  • Bisphenol A Research and Alternatives : Tickner (2011) highlights the significant investment in understanding the hormone-disrupting effects of BPA, a chemical structurally similar to Bisphenol M. The study underscores the necessity of investigating safer alternatives to BPA, considering its impact on obesity, diabetes, reproductive disorders, and other health concerns (Tickner, 2011).

  • Food Exposure and Health Impact : Almeida et al. (2018) discuss BPA's extensive use in producing synthetic polymers like polycarbonates and its transfer to food. They emphasize the need for ongoing research into BPA and its potential negative effects on health, especially considering its categorization as an endocrine disruptor (Almeida, Raposo, Almeida-González, & Carrascosa, 2018).

  • Endocrine Properties of Bisphenols : Molina-Molina et al. (2013) explore the interaction of various bisphenols, including Bisphenol S (BPS) and BPA, with human estrogen receptors. The study reveals how these compounds, often used as BPA substitutes, can disrupt multiple nuclear receptors, affecting the endocrine system (Molina-Molina et al., 2013).

  • CLARITY-BPA Research Program : Schug et al. (2013) describe the CLARITY-BPA program, which aims to link academic and regulatory research to enhance our understanding of BPA's potential effects. This collaboration could inform chemical risk assessment and identify new methods for regulatory hazard assessments (Schug et al., 2013).

  • Human Biomonitoring of Bisphenols : Vorkamp et al. (2020) focus on human exposure to bisphenols, identifying biomarkers and analytical methods for assessing human exposure to these compounds. This research is vital for understanding the human health impact of bisphenols (Vorkamp et al., 2020).

  • Mechanisms of Bisphenol A Action : Wetherill et al. (2007) provide a detailed review of the mechanisms of BPA action in different experimental models. This study addresses uncertainties about the impacts of BPA on various tissues and during different developmental stages (Wetherill et al., 2007).

  • Safety of Bisphenol Alternatives : Eladak et al. (2015) discuss the safety of BPA alternatives like Bisphenol S (BPS) and Bisphenol F (BPF), highlighting their adverse effects on human physiology and reproduction. This study emphasizes that BPA alternatives are not necessarily safer than BPA itself (Eladak et al., 2015).

Safety And Hazards

Due to their hazardous properties, the use of some bisphenols has been limited or is being limited in the EU to protect people’s health and the environment . The specific safety and hazards of Bisphenol M are not detailed in the retrieved papers.

Future Directions

The increasing incidence of male infertility is associated with the exposure to persistent and non-persistent endocrine-disrupting chemicals such as bisphenols . Future research on environmental interference and reproductive health is needed . Also, implementing effective preventive measures, such as utilizing BPA-free products and adopting safer alternatives, individuals can reduce their exposure to bisphenols .

properties

IUPAC Name

4-[2-[3-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O2/c1-23(2,17-8-12-21(25)13-9-17)19-6-5-7-20(16-19)24(3,4)18-10-14-22(26)15-11-18/h5-16,25-26H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFQHGDIOXNKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC(=CC=C2)C(C)(C)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065548
Record name 1,3-Bis[1-methyl-1-(4-hydroxyphenyl)ethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene

CAS RN

13595-25-0
Record name Bisphenol M
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13595-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-(1,3-phenylenebis(1-methylethylidene))bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Bis[1-methyl-1-(4-hydroxyphenyl)ethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(1,3-phenylene-bis(1-methylethylidene))bis-phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.734
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenol, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.710
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 500-ml three-neck reactor was charged with amberlist-15 (7.5 g, 2.6 mmols), phenol (178.5 g, 633 mmols) and toluene (30 ml). The contents were heated up to 80° C. in nitrogen atmosphere. Under agitation, a mixture of m-diisopropenylbenzene (m-DIPeB, 15.0 g, 31.5 mmols) and toluene (30 ml) was fed thereto over 3 hours at 80° C. After completion of the feed, agitation was carried out at 80° C. for 10 minutes and then Amberlist-15 was removed by filtration. The filtrate was analyzed by liquid matography. Bisphenol M (α, α″-bis(4-hydroxyphenyl)-1,2-diisopropylbenzene, 28.8 g, yield 88%), the intended product, and the o,p-product, the position isomer of bisphenol M (α-(4-hydroxyphenyl)-α″-(2-hydroxyphenyl)-1,3-diisopropylbenzene, 2.79 g, yield 8.5%), were obtained. After completion of the same aftertreatment and purification operations as those in Example 3, bisphenol M was isolated (17.7 g., isolation yield 54%, purity 99.6%).
Quantity
178.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
8.5%

Synthesis routes and methods II

Procedure details

A 500-ml three-neck reactor was charged with Amberlist-15 (7.5 g, 2.6 mmols), phenol (178.5 g, 633 mmols) and p-xylene (60 ml). The contents were heated up to 80° C. in nitrogen atmosphere. Under agitation, a mixture of m-diisopropenylbenzene (m-DIPeB, 15.0 g, 31.5 mmols) and p-xylene (60 ml) was fed thereto over 3 hours at 80° C. After completion of the feed, agitation was carried out at 80° C. for 10 minutes and then Amberlist-15 was removed by filtration. The filtrate was analyzed by liquid chromatography. Bisphenol M (α, α″-bis(4-hydroxyphenyl)-1,3-diisopropylbenzene, 30.5 g, yield 93%), the intended product, and the o, p-product, the position isomer of bisphenol M (α-(4-hydroxyphenyl)-α″-(2-hydroxyphenyl)-1,3-diisopropylbenzene, 1.67 g, yield 5.1%), were obtained.
[Compound]
Name
15
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
178.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
5.1%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
470
Citations
Q Li, SL Simon - Macromolecules, 2008 - ACS Publications
… bisphenol M dicyanate ester (BMDC, trade name RTX-84921 from Hi-Tek Polymers, Louisville, KY). The chemical structure of bisphenol M … of (a) bisphenol M dicyanate ester and (b) the …
Number of citations: 77 pubs.acs.org
Q Li, SL Simon - Macromolecules, 2009 - ACS Publications
… cure kinetics of a bisphenol M dicyanate ester thermosetting … observed for both the bisphenol M dicyanate ester monomer … and glass transition of bisphenol M dicyanate ester confined in …
Number of citations: 65 pubs.acs.org
J Yao, M Gao, X Guo, F Ai, Z Wang - Chemosphere, 2019 - Elsevier
In the present work, we first examined the performance of zero-valent iron (Fe 0 ) activated peroxymonosulfate (PMS) for the removal of that bisphenol M (BPM). In 90 min, 95.9 ± 1.0% …
Number of citations: 41 www.sciencedirect.com
J Liu, H Wang, X Hou, L Fan, F Yang, Y Dai… - Science of The Total …, 2023 - Elsevier
… Bisphenol P (BPP) and bisphenol M (BPM) are increasing in our living environment as analogues of bisphenol A (BPA), but little is known about their biological effect. In this study, we …
Number of citations: 4 www.sciencedirect.com
HR Kricheldorf, S Böhme, G Schwarz… - Journal of Polymer …, 2005 - Wiley Online Library
… performed with bisphenol M (Scheme 1) are reported here. Bisphenol M was selected … Furthermore, bisphenol M is used as a comonomer in technical polycarbonates to lower the …
Number of citations: 9 onlinelibrary.wiley.com
G Russo, A Capuozzo, F Barbato, C Irace… - Chemosphere, 2018 - Elsevier
… As compared to BPA, bisphenol AF, bisphenol B, bisphenol M, and bisphenol A diglycidyl ether resulted more toxic, while bisphenol S, bisphenol F and bisphenol E were found as the …
Number of citations: 99 www.sciencedirect.com
K Czarny-Krzymińska, B Krawczyk… - Journal of Applied …, 2022 - Springer
… −1 ) and bisphenol AF, bisphenol G, bisphenol M, bisphenol X for D. armatus (average … bisphenol M > bisphenol P for C. vulgaris and mixture > bisphenol G > bisphenol X > bisphenol M …
Number of citations: 12 link.springer.com
S Lee, X Liu, S Takeda, K Choi - Chemosphere, 2013 - Elsevier
… Several bisphenols including bisphenol AP, bisphenol M, or bisphenol P exerted genotoxic potentials that are greater than that of BPA. Generally RAD54 −/− mutant cells were the most …
Number of citations: 121 www.sciencedirect.com
Q Li, S Simon - APS March Meeting Abstracts, 2007 - ui.adsabs.harvard.edu
… In this work, we investigate the isothermal curing of bisphenol M dicyanate ester/polycyanurate … Furthermore, curing under nanoscale constraint accelerates the cure of bisphenol M …
Number of citations: 3 ui.adsabs.harvard.edu
G Russo, F Varriale, F Barbato… - Journal of food …, 2019 - Wiley Online Library
… The analytes under examination were bisphenol A, bisphenol F, bisphenol E, bisphenol B, bisphenol AF, bisphenol A diglycidyl ether, and bisphenol M. The concentration levels of all …
Number of citations: 11 ift.onlinelibrary.wiley.com

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